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molecular formula C7H5N3O2 B1600239 6-Methyl-4-nitropyridine-2-carbonitrile CAS No. 30235-12-2

6-Methyl-4-nitropyridine-2-carbonitrile

Cat. No. B1600239
M. Wt: 163.13 g/mol
InChI Key: VITXYPUCOQUWPJ-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

To 10.2 ml (13.5 g, 104 mmol, 1.1 equiv.) of dimethylsulfate were added 15.0 g (94.4 mmol) of 2-Methyl-4-nitropyridine-N-oxide at 60° C. The reaction mixture was then stirred for 90 min at 70° C., and allowed to cool to room temperature. The solidified residue was triturated with 30 ml of ether. The product was filtered, washed with 20 ml of ether, and dried. The product was then dissolved in 100 ml of water and added dropwise over a period of 30 min. to a at −8° C. cooled solution of 24.6 g (377 mmol, 4.0 equiv.) of potassium cyanide in 100 ml of water. The reaction mixture was stirred for a further 15 min. at −8° C. The product was filtered off, washed twice with 15 ml of water and dried in vaccuo to yield the title compound (11.1 g, 72%) as a light brown solid.
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
COS(OC)(=O)=O.[CH3:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N+:10]=1[O-].[C-:19]#[N:20].[K+]>O>[CH3:8][C:9]1[N:10]=[C:11]([C:19]#[N:20])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.2 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
15 g
Type
reactant
Smiles
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 90 min at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solidified residue was triturated with 30 ml of ether
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with 20 ml of ether
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The product was then dissolved in 100 ml of water
ADDITION
Type
ADDITION
Details
added dropwise over a period of 30 min. to a at −8° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 15 min. at −8° C
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed twice with 15 ml of water
CUSTOM
Type
CUSTOM
Details
dried in vaccuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1=CC(=CC(=N1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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